molecular formula C8H6BrNS2 B1273659 5-Bromo-2-(methylthio)benzo[d]thiazole CAS No. 203395-29-3

5-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No.: B1273659
CAS No.: 203395-29-3
M. Wt: 260.2 g/mol
InChI Key: PSMLEPVOELTZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methylthio)benzo[d]thiazole is an organic compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.17 g/mol It is a derivative of benzothiazole, featuring a bromine atom at the 5-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole typically involves the bromination of 2-(methylthio)benzothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products include 2-(methylthio)benzothiazole derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones of this compound.

    Reduction: Products include 2-(methylthio)benzothiazole without the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and potential biological activities. Its bromine atom allows for versatile substitution reactions, while the methylthio group can undergo oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLEPVOELTZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384225
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-29-3
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromobenzo[d]thiazole-2-thiol (24 mg, 0.098 mmol) in EtOH (1.5 mL) was added triethylamine (10 mg, 0.098 mmol) and methyliodide (14 mg, 0.098 mmol). The mixture was heated at reflux for 1.5 h. Then the mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated to give 5-bromo-2-(methylthio)benzothiazole 20 mg (80%).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1,3-benzothiazole-2-thiol (3.0 g, 12.19 mmol), dry THF (44 mL), iodomethane (0.80 mL, 12.80 mmol), KOH (0.68 g, 12.19 mmol), and tetra-n-butylammonium bromide (0.39 g, 1.2 mmol) was stirred at rt overnight. The reaction mixture was diluted with EtOAc (100 mL) and washed with saturated, aqueous Na2CO3 (50 mL). The organic layer was dried over MgSO4 and then concentrated. The crude material was purified by ISCO® chromatography using 1-2% EtOAc in hexane to obtain the desired product (2.4 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ 8.02 (s, 1H), 8.0 (d, 1H), 7.51 (d, 1H), 2.79 (s, 3H); LC-MS m/z[M+H]+ 260.3 & 262.2, RT 3.82 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.